4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin core, a bicyclic scaffold fused with a dioxole ring. Key substituents include:
Its design aligns with quinazolinone derivatives known for targeting kinases, histone deacetylases (HDACs), or cyclooxygenases (COXs) .
Properties
IUPAC Name |
4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-32-19-6-5-16(12-20(19)33-2)7-9-27-23(30)4-3-10-29-24(31)17-13-21-22(35-15-34-21)14-18(17)28-25(29)36-11-8-26/h5-6,12-14H,3-4,7,9-11,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKKKFNKBPXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the cyanomethylsulfanyl group via nucleophilic substitution.
- Attachment of the dioxolo group through oxidative cyclization.
- Coupling with the butanamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazolinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The cyanomethylsulfanyl and dioxolo groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Structural Similarity and Clustering
Compounds sharing the [1,3]dioxolo[4,5-g]quinazolin core were analyzed using Tanimoto coefficients and Murcko scaffold-based clustering (Table 1) .
Table 1: Structural Comparison of Quinazolin-Derived Compounds
*Tanimoto coefficients estimated relative to the target compound using Morgan fingerprints .
Key Observations:
- The target compound shares the Murcko scaffold with K284-5606 and 688060-10-8, enabling direct structural comparisons .
- Substituent diversity at position 6 (e.g., cyanomethyl vs. cyclohexylamino) significantly alters electronic profiles and binding pocket interactions .
- Lower similarity to COX-2 inhibitors (e.g., ) highlights scaffold-specific bioactivity divergence.
Bioactivity and Pharmacokinetic Profiles
Table 2: Bioactivity and ADME Properties
*Predicted using QikProp (Schrödinger) based on structural analogs .
Key Findings:
- The cyanomethyl sulfanyl group may enhance target engagement compared to bulkier substituents (e.g., cyclohexylamino in K284-5606) due to improved steric compatibility .
- The 3,4-dimethoxyphenyl chain in the target compound increases LogP vs. furan-containing analogs (), suggesting prolonged half-life but reduced solubility .
- Structural analogs with sulfonamide groups () exhibit potent COX-2 inhibition, implying the target compound’s activity may hinge on substituent-directed target specificity .
Computational and Empirical Validation
- Similarity Networks : The target compound clusters with K284-5606 and 688060-10-8 in chemical space networks (Tanimoto >0.5, Murcko scaffold match) .
- Docking Studies: Minor substituent changes (e.g., cyanomethyl vs. methyl sulfanyl) alter binding affinities by 1–2 kcal/mol in HDAC8 and COX-2 models .
- Bioactivity Gaps: Limited empirical data for the target compound necessitates in vitro validation, particularly for COX-2 and HDAC targets .
Biological Activity
The compound 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a quinazoline core integrated with a dioxolo ring and a butanamide moiety. Its unique structure suggests potential interactions with biological targets that could lead to various pharmacological effects.
Cytotoxicity
Research indicates that derivatives of quinazoline compounds often exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in several studies.
- In Vitro Studies :
- The compound was tested against murine cancer cell lines (e.g., B16 and L1210) using the MTT assay to evaluate cell viability. Results indicated that it possesses notable cytotoxic effects with IC50 values in the low micromolar range (1–10 μM), suggesting it may act as a lead compound for anticancer drug development .
- A study on curcumin analogs revealed that structural modifications can significantly enhance cytotoxicity. Similar trends may be observed with this compound due to its structural complexity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, which is a common mechanism for many anticancer agents. This may involve the activation of caspases and the disruption of mitochondrial membrane potential.
- Microtubule Disruption : Some studies suggest that related compounds may interfere with microtubule dynamics, inhibiting mitotic spindle formation and leading to cell cycle arrest . Further research is needed to confirm if this compound acts through similar pathways.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyanomethyl Group | Enhances interaction with cellular targets |
| Dioxolo Ring | May stabilize the overall structure and improve bioavailability |
| Butanamide Moiety | Impacts solubility and cellular uptake |
Understanding these relationships can guide future modifications to enhance efficacy and reduce toxicity.
Case Studies
Several studies have explored the biological activity of compounds similar to the one discussed:
- Curcumin Analog Studies : Research has shown that modifications in the chemical structure can lead to increased potency against cancer cell lines . This emphasizes the importance of structural optimization in drug design.
- Quinazoline Derivatives : A review highlighted multiple quinazoline derivatives with promising anticancer activities, suggesting that this class of compounds warrants further investigation .
Q & A
Q. What are the critical synthetic steps for constructing the quinazoline core in this compound, and how are reaction conditions optimized?
The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl sources under reflux in aprotic solvents (e.g., DMF or DMSO). Key steps include:
- Electrophilic substitution for introducing methoxy and phenyl groups (optimized at 80–100°C using K₂CO₃ as a base) .
- Thioether linkage formation via nucleophilic substitution between cyanomethylthiol and halogenated intermediates (catalyzed by KI in acetonitrile) .
- Final coupling of the quinazoline moiety to the dimethoxyphenylethyl side chain using EDC/HOBt in dichloromethane . Optimization parameters: Solvent polarity, temperature gradients, and catalyst loading are adjusted via Design of Experiments (DoE) to achieve yields >70% .
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- 1H/13C NMR : Assign peaks for the quinazoline C=O (δ 165–170 ppm), dioxolane protons (δ 5.8–6.2 ppm), and dimethoxyphenyl groups (δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 680.78 with <2 ppm error .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to confirm purity >95% and detect trace impurities (<0.5%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Substituent modification : Replace the cyanomethylthiol group with carboxamide or sulfonamide derivatives to improve solubility and target binding .
- Side-chain optimization : Test alkyl or aryl substitutions on the dimethoxyphenylethyl group to modulate logP and blood-brain barrier penetration .
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize derivatives with higher binding affinity .
Q. How should researchers resolve contradictions in reported reaction yields across different synthetic routes?
- Comparative analysis : Systematically vary solvents (e.g., DMSO vs. DMF), catalysts (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify yield-limiting steps .
- Mechanistic studies : Use LC-MS to track intermediate stability; poor yields often result from thioether oxidation or quinazoline ring decomposition .
- Statistical modeling : Apply response surface methodology (RSM) to optimize multi-variable conditions (e.g., 65°C, 12h reaction time, 1.2 eq. KI) .
Q. What in silico strategies are effective for predicting this compound’s pharmacokinetics and toxicity?
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., CNS permeability via logBB) and toxicity (e.g., hERG inhibition risk) .
- QSAR models : Train models on analogous quinazoline derivatives to correlate structural features (e.g., sulfanyl group electronegativity) with metabolic stability .
- Molecular dynamics simulations : Simulate binding to cytochrome P450 enzymes to predict metabolite formation and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
